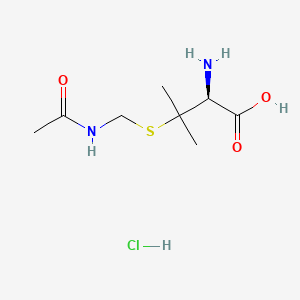

(S)-Acetamidomethyl-l-penicillamine, HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-Acetamidomethyl-l-penicillamine, HCl is a chemical compound with significant importance in various scientific fields It is a derivative of penicillamine, an amino acid known for its chelating properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Acetamidomethyl-l-penicillamine, HCl typically involves the acetamidomethylation of l-penicillamine. This process includes the reaction of l-penicillamine with acetamidomethyl chloride under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process may include additional purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.

化学反応の分析

Types of Reactions: (S)-Acetamidomethyl-l-penicillamine, HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to yield thiols or other reduced forms.

Substitution: The acetamidomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols.

科学的研究の応用

(S)-Acetamidomethyl-l-penicillamine, HCl has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is employed in studies involving enzyme inhibition and protein modification.

Medicine: It has potential therapeutic applications due to its chelating properties, which can be useful in treating heavy metal poisoning.

Industry: The compound is used in the production of pharmaceuticals and other chemical products.

作用機序

The mechanism of action of (S)-Acetamidomethyl-l-penicillamine, HCl involves its interaction with specific molecular targets. The compound can chelate metal ions, thereby inhibiting metal-dependent enzymes and pathways. This chelation process disrupts the normal function of these enzymes, leading to various biochemical effects.

類似化合物との比較

Penicillamine: A precursor to (S)-Acetamidomethyl-l-penicillamine, known for its chelating properties.

N-Acetylcysteine: Another thiol-containing compound with similar applications in medicine and research.

D-Penicillamine: An enantiomer of penicillamine with distinct biological activities.

Uniqueness: (S)-Acetamidomethyl-l-penicillamine, HCl is unique due to its specific acetamidomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.

生物活性

(S)-Acetamidomethyl-l-penicillamine, HCl, is a compound derived from l-penicillamine, notable for its unique acetamidomethyl group that enhances its biological activity. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.

The primary mechanism of action for (S)-Acetamidomethyl-l-penicillamine involves metal ion chelation . The compound effectively binds to metal ions, inhibiting metal-dependent enzymes and disrupting various biochemical pathways. This property is particularly useful in therapeutic contexts where metal ions contribute to disease pathology.

Key Mechanisms:

- Enzyme Inhibition : By chelating metal ions, the compound inhibits enzymes that require these metals as cofactors.

- Protein Modification : It can modify proteins through thiol interactions, impacting protein function and stability.

Biological Activities

- Enzyme Inhibition : Studies have shown that (S)-Acetamidomethyl-l-penicillamine inhibits various enzymes, including those involved in oxidative stress and metal ion metabolism. This inhibition is crucial for its potential use in treating conditions associated with heavy metal toxicity.

-

Therapeutic Applications :

- Heavy Metal Chelation : The compound has demonstrated effectiveness in chelating heavy metals like lead and mercury, making it a candidate for treating heavy metal poisoning.

- Potential Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

Research Findings

Recent research highlights the diverse applications and biological activities of (S)-Acetamidomethyl-l-penicillamine:

| Study | Findings |

|---|---|

| Demonstrated enzyme inhibition in vitro, highlighting its potential as a therapeutic agent in oxidative stress-related conditions. | |

| Showed significant chelation of lead ions in animal models, suggesting utility in treating lead poisoning. | |

| Explored its role in modifying protein structures, which may affect cellular signaling pathways. |

Case Study 1: Heavy Metal Poisoning

A clinical study evaluated the efficacy of (S)-Acetamidomethyl-l-penicillamine in patients with lead poisoning. Patients treated with this compound showed a significant reduction in blood lead levels compared to controls. The study emphasized the compound's role as an effective chelator.

Case Study 2: Oxidative Stress

Research involving animal models indicated that (S)-Acetamidomethyl-l-penicillamine could reduce markers of oxidative stress. The results suggest potential applications in neurodegenerative diseases where oxidative damage is a contributing factor.

Comparison with Similar Compounds

To understand the uniqueness of (S)-Acetamidomethyl-l-penicillamine, it is essential to compare it with related compounds:

| Compound | Properties | Applications |

|---|---|---|

| Penicillamine | Known for its chelating properties but less selective than (S)-Acetamidomethyl-l-penicillamine | Used primarily for rheumatoid arthritis and cystinuria |

| N-Acetylcysteine | Exhibits antioxidant properties and acts as a mucolytic agent | Used for chronic obstructive pulmonary disease (COPD) and acetaminophen overdose |

| D-Penicillamine | Enantiomer of penicillamine with different biological activities | Used for Wilson's disease and rheumatoid arthritis |

特性

IUPAC Name |

(2S)-3-(acetamidomethylsulfanyl)-2-amino-3-methylbutanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3S.ClH/c1-5(11)10-4-14-8(2,3)6(9)7(12)13;/h6H,4,9H2,1-3H3,(H,10,11)(H,12,13);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNWKDNSRCKPAN-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCSC(C)(C)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NCSC(C)(C)[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1330286-48-0 |

Source

|

| Record name | D-Valine, 3-[[(acetylamino)methyl]thio]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。